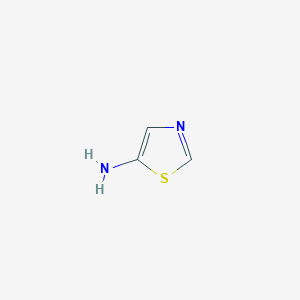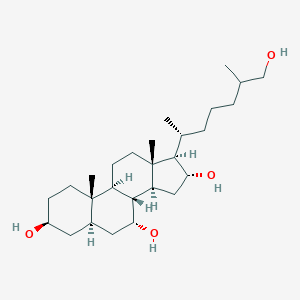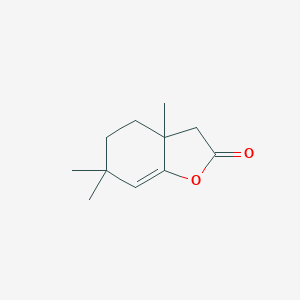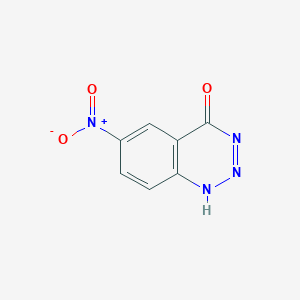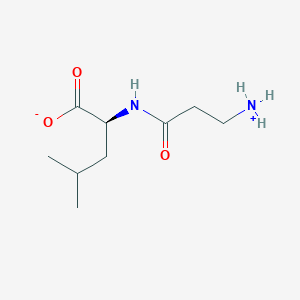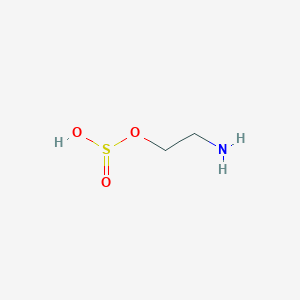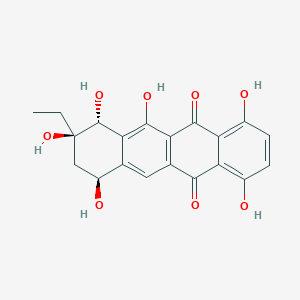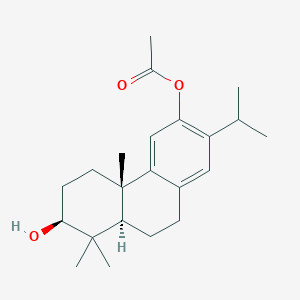
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acet
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetate, also known as Oxyresveratrol, is a natural compound found in mulberry and grape plants. It has been the subject of scientific research due to its potential health benefits. Oxyresveratrol is a polyphenolic compound with antioxidant, anti-inflammatory, and anti-cancer properties.
Mecanismo De Acción
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol exerts its effects through various mechanisms of action. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Efectos Bioquímicos Y Fisiológicos
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which can help protect against chronic diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has also been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis. Additionally, (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has been found to have neuroprotective effects, as it can protect against neuronal damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol in lab experiments include its natural origin, its antioxidant and anti-inflammatory properties, and its potential health benefits. However, there are also limitations to using (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol in lab experiments. These include the difficulty in synthesizing the compound, the potential for variability in plant extraction, and the need for further research to fully understand its mechanisms of action.
Direcciones Futuras
There are many future directions for research on (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol. These include investigating its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Further research is also needed to fully understand its mechanisms of action and to develop more efficient methods for synthesizing the compound. Additionally, research is needed to determine the optimal dosage and administration of (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol for its potential health benefits.
Métodos De Síntesis
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and plant extraction. Chemical synthesis involves the use of chemicals to create the compound, while enzymatic synthesis uses enzymes to catalyze the reaction. Plant extraction involves isolating the compound from natural sources. The most common method for synthesizing (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol is through plant extraction, as it is a natural compound found in plants.
Aplicaciones Científicas De Investigación
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has been the subject of scientific research due to its potential health benefits. Studies have shown that (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has antioxidant properties, which can help protect against oxidative stress and reduce inflammation. It has also been found to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis. Additionally, (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has been shown to have neuroprotective effects, as it can protect against neuronal damage and improve cognitive function.
Propiedades
Número CAS |
18326-14-2 |
|---|---|
Nombre del producto |
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acet |
Fórmula molecular |
C22H32O3 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
[(4bS,7S,8aR)-7-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate |
InChI |
InChI=1S/C22H32O3/c1-13(2)16-11-15-7-8-19-21(4,5)20(24)9-10-22(19,6)17(15)12-18(16)25-14(3)23/h11-13,19-20,24H,7-10H2,1-6H3/t19-,20-,22+/m0/s1 |
Clave InChI |
JPLKJZITCWNMDO-JAXLGGSGSA-N |
SMILES isomérico |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)OC(=O)C |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)OC(=O)C |
SMILES canónico |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)OC(=O)C |
Sinónimos |
(2S)-1,2,3,4,4a,9,10,10aα-Octahydro-1,1,4aβ-trimethyl-7-(1-methylethyl)-2β,6-phenanthrenediol 6-acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



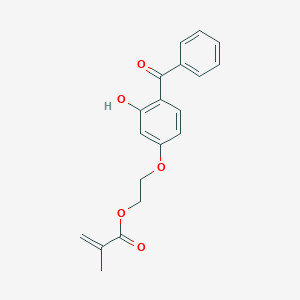
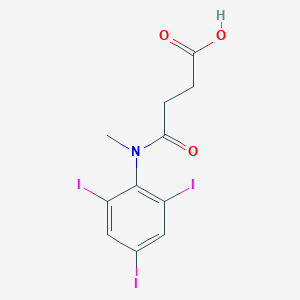


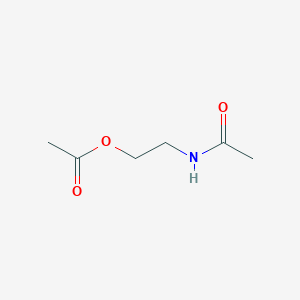
![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
